ethyl 5-((4-(3-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of ethyl 5-((4-(3-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate involves multiple steps, including the construction of the pyrazole core, introduction of the methoxyphenyl piperazine side chain, and final esterification. Techniques such as microwave-assisted synthesis have been employed to improve the efficiency of amidation reactions, which are crucial for attaching the piperazine unit to the pyrazole core with good yields (Milosevic et al., 2015).
Molecular Structure Analysis
The molecular structure of this compound has been studied through various spectroscopic and crystallographic methods. Intramolecular and intermolecular interactions, such as hydrogen bonding, significantly influence the compound's conformation and, consequently, its reactivity and interactions with biological targets. Detailed structural analyses have been performed on similar compounds to understand these interactions better (Wu et al., 2005).
Wissenschaftliche Forschungsanwendungen
WAY-100635 and GR127935: Neuropharmacological Studies
Ethyl 5-((4-(3-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate is related to compounds like WAY-100635, which have been studied for their effects on serotonin-containing neurons. WAY-100635 has shown to be a potent and selective 5-HT1A receptor antagonist, affecting the firing of serotonin neurons in a specific manner. This has implications for understanding the role of 5-HT1A receptors in serotonin neurotransmission and offers a potential pathway for the development of treatments for disorders involving serotonin dysregulation. (Craven, Grahame-Smith, & Newberry, 1994).
Pharmacokinetics and Physiologically Based Modeling
Research into compounds structurally similar to ethyl 5-((4-(3-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate, such as UK-369,003, a phosphodiesterase-5 inhibitor, has been conducted to understand their clinical pharmacokinetics. Physiologically based pharmacokinetic modeling has been used to explore how factors like metabolism by cytochrome P450 3A4 and efflux by P-glycoprotein affect the pharmacokinetics of these compounds. This research aids in optimizing drug formulations for therapeutic efficacy. (Watson, Davis, & Jones, 2011).
Microwave-Assisted Amidation
Another study focused on the microwave-assisted amidation of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate to produce carboxamides, showcasing the compound's versatility in chemical synthesis. Such methodologies enhance the efficiency and yield of reactions involving pyrazole derivatives, demonstrating the potential of ethyl 5-((4-(3-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate in chemical research and drug synthesis. (Milosevic et al., 2015).
Radioligand and PET Imaging Applications
Research has also been conducted on compounds like WAY-100635 as radioligands for positron emission tomography (PET) imaging, specifically for studying 5-HT1A receptors in the brain. This application highlights the importance of ethyl 5-((4-(3-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate and related compounds in neuroimaging and neuropharmacology, providing insights into the functioning of the central nervous system and facilitating the development of new treatments for neurological disorders. (Hume et al., 1994).
Eigenschaften
IUPAC Name |
ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl-5-methyl-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5S/c1-4-27-18(23)16-13(2)19-20-17(16)28(24,25)22-10-8-21(9-11-22)14-6-5-7-15(12-14)26-3/h5-7,12H,4,8-11H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPNHKICGLORTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl-5-methyl-1H-pyrazole-4-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.